2-(5-Chloropyridin-2-yloxy)phenol
Description
Properties
Molecular Formula |
C11H8ClNO2 |
|---|---|
Molecular Weight |
221.64 g/mol |
IUPAC Name |
2-(5-chloropyridin-2-yl)oxyphenol |
InChI |
InChI=1S/C11H8ClNO2/c12-8-5-6-11(13-7-8)15-10-4-2-1-3-9(10)14/h1-7,14H |
InChI Key |
RVHQJRSRNYENGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)O)OC2=NC=C(C=C2)Cl |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
- Antimicrobial Activity : Research indicates that 2-(5-Chloropyridin-2-yloxy)phenol exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains, showing efficacy comparable to established antibiotics like penicillin G and ciprofloxacin .
- Cancer Research : The compound has been identified as a potential lead in drug discovery targeting cancer cells. Its structural analogs have demonstrated anticancer properties, suggesting that modifications could enhance bioactivity against specific cancer types .
- Pain Management : Studies have indicated that this compound interacts with specific receptors involved in pain pathways, such as P2X3 receptors. This interaction suggests its potential use in developing new analgesics for pain management therapies.
Agricultural Applications
- Herbicidal Properties : The compound has been explored for its herbicidal activity. It is effective in controlling both monocotyledonous and dicotyledonous weeds in crops like maize, rice, and soybeans. Its application rates are low (less than 1 kg per hectare), making it an environmentally friendly option for weed management .
- Weed Control Mechanisms : this compound acts through pre-emergence and post-emergence control mechanisms, targeting specific weed species that are otherwise difficult to manage. This specificity reduces the risk of damaging cultivated crops while effectively managing unwanted vegetation .
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-(5-Chloropyridin-2-yloxy)benzamide | Contains an amide group | Noted anticancer properties |
| 5-Bromo-2-(pyridin-3-yloxy)phenol | Bromine substitution; altered reactivity | Enhanced antimicrobial activity |
| 4-(5-Chloropyridin-3-yloxy)aniline | Amino group addition; increased solubility | Potential anti-inflammatory effects |
| 3-(6-Bromopyridin-3-yloxy)benzamide | Bromine on a different position; distinct interaction | Selective receptor inhibition |
This comparative analysis highlights how variations in halogen positioning and additional functional groups can significantly influence both the chemical reactivity and biological efficacy of related compounds.
Case Studies
- Antioxidant Activity : A study synthesized various derivatives of related compounds, revealing that certain derivatives exhibited antioxidant activity significantly higher than ascorbic acid, indicating potential applications in health supplements or therapeutic formulations .
- In Vivo Studies : Research involving animal models demonstrated the efficacy of compounds structurally related to this compound in reducing bacterial infections through optimized dosing strategies, showcasing its potential relevance in clinical applications .
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The following compounds share structural motifs with 2-(5-Chloropyridin-2-yloxy)phenol, differing primarily in substituents or additional functional groups:
Key Observations :
- Halogen Effects : Substituting fluorine (as in 5-(2,3-dichlorophenyl)-2-fluoropyridine) may enhance electronic effects and metabolic stability compared to chlorine .
- Functional Group Impact: The aminomethyl group in 2-[4-(aminomethyl)-2-chlorophenoxy]-5-pyridin-2-ylphenol could improve solubility and receptor binding, suggesting superior bioactivity over the parent compound .
- Polarity Differences: (5-Chloropyridin-2-yl)methanol’s primary alcohol group likely increases hydrophilicity compared to the phenolic hydroxyl group in the target compound .
Physicochemical Properties
While explicit data (e.g., logP, melting points) is unavailable in the evidence, inferences can be made:
- Stability : Fluorinated analogs (e.g., 2-fluoropyridines) may exhibit greater metabolic stability due to reduced susceptibility to oxidative degradation .
Preparation Methods
Reaction Mechanism and Conditions
In this method, catechol (1,2-dihydroxybenzene) reacts directly with 2,5-dichloropyridine under inert atmospheres at elevated temperatures (150–160°C). The melt-phase reaction eliminates the need for solvents or alkaline catalysts, as the phenolic hydroxyl group acts as both a nucleophile and proton donor. The mechanism involves nucleophilic aromatic substitution (SNAr), where the deprotonated phenoxide ion attacks the electron-deficient 2-chloropyridine ring, displacing chlorine at the 2-position.
Key Parameters:
-
Temperature : 150–160°C (optimal for activation without decomposition).
-
Atmosphere : Nitrogen or argon to prevent oxidation.
-
Molar Ratio : 1:1 stoichiometry minimizes byproducts.
A representative procedure from EP0061913A2 involves heating 2,5-dichloropyridine (1.0 mol) and catechol (1.05 mol) at 150°C for 6 hours, yielding 78% pure product after recrystallization from 1-chlorobutane.
Base-Mediated Nucleophilic Substitution
Solvent and Base Selection
This approach employs polar aprotic solvents (e.g., dimethylformamide, DMF) with alkaline agents (e.g., K2CO3, NaOH) to deprotonate the phenolic hydroxyl group, enhancing nucleophilicity. The reaction proceeds at milder temperatures (80–120°C) compared to the solvent-free method.
Procedure from EP0061913A2:
Advantages and Limitations
-
Advantages : Better control over reaction kinetics; suitable for lab-scale synthesis.
-
Limitations : Solvent removal increases operational costs; base residues require neutralization.
Comparative Analysis of Methods
| Parameter | Solvent-Free | Base-Mediated |
|---|---|---|
| Temperature | 150–160°C | 80–120°C |
| Reaction Time | 4–6 hours | 6–8 hours |
| Yield | 70–78% | 75–82% |
| Solvent Use | None | DMF, MEK, or sulfolane |
| Byproducts | Minimal (self-condensation rare) | Halide salts (KCl) |
| Scalability | Industrial preferred | Lab-scale adaptable |
Data synthesized from EP0061913A2 and US4935051A.
Mechanistic Insights and Side Reactions
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing chlorine atoms on 2,5-dichloropyridine activate the ring toward SNAr. The phenoxide ion targets the 2-position due to lower steric hindrance compared to the 5-chloro site. Computational studies suggest the transition state involves partial negative charge development on the pyridine ring’s nitrogen, stabilized by resonance.
Competing Pathways
-
Di-substitution : Excess catechol may lead to 2,5-bis(phenoxy)pyridine, mitigated by stoichiometric control.
-
Hydrolysis : Trace moisture converts 2,5-dichloropyridine to 2-chloro-5-hydroxypyridine, necessitating anhydrous conditions.
Industrial-Scale Optimization
Q & A
Q. What safety protocols are essential when handling 2-(5-Chloropyridin-2-yloxy)phenol in laboratory settings?
Q. What synthetic methodologies are commonly employed to prepare this compound?
- Answer: A plausible route involves nucleophilic aromatic substitution between 5-chloro-2-hydroxypyridine and a halogenated phenol derivative. Key steps include:
- Activation of the phenolic hydroxyl group using bases like NaOH in polar aprotic solvents (e.g., DMF) .
- Purification via column chromatography or recrystallization, with yields optimized by controlling stoichiometry and reaction time .
Q. Which analytical techniques are critical for purity assessment of this compound?
- Answer:
- HPLC/GC-MS : To quantify organic impurities and verify >95% purity .
- Melting Point Analysis : Compare observed values with literature data (if available).
- Elemental Analysis (EA) : Validate C, H, N, Cl, and O composition .
Advanced Research Questions
Q. How can researchers address contradictions in spectroscopic data during structural elucidation of derivatives?
- Answer: Discrepancies in NMR/IR data can arise from tautomerism or solvent effects. Mitigation strategies include:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations .
- Computational Chemistry : Compare experimental spectra with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA) .
- X-ray Crystallography : Confirm molecular geometry unambiguously, as demonstrated for related pyridine derivatives .
Q. What reaction parameters optimize coupling efficiency between chloropyridines and phenolic substrates?
- Answer:
Q. How does the chloro substituent influence the electronic properties of this compound in electrophilic reactions?
- Answer: The electron-withdrawing chloro group at the pyridine 5-position:
Q. What environmental persistence data exist for this compound, and how should waste be managed?
- Answer: While no direct data are available, structurally similar chlorophenols show:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
